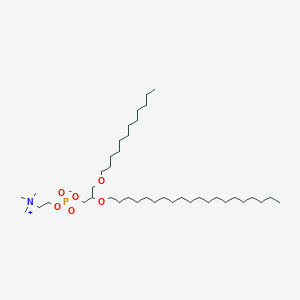
Kifunensina diacetonido
Descripción general
Descripción
Kifunensine diacetonide is a complex carbohydrate derivative of the natural oligosaccharide kifunensine. It is a potent inhibitor of type I α-mannosidase enzymes, which play a crucial role in glycoprotein processing. The compound has a molecular formula of C14H20N2O6 and a molecular weight of 312.32 g/mol .
Aplicaciones Científicas De Investigación
Kifunensine diacetonide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Kifunensine diacetonide primarily targets the following enzymes :
Biochemical Pathways
The primary biochemical pathway affected by Kifunensine diacetonide is the N-glycosylation pathway . By inhibiting mannosidase I, Kifunensine diacetonide prevents the normal processing of N-linked glycans in the ER, leading to the production of glycoproteins with high mannose-type oligosaccharides . These high mannose-type glycoproteins can have different properties and functions compared to their fully processed counterparts.
Pharmacokinetics
It is known that kifunensine diacetonide is a neutral molecule, which allows it to permeate inside cells . Once inside a cell, it can exert its inhibitory effects on mannosidase I .
Análisis Bioquímico
Biochemical Properties
Kifunensine diacetonide, like its parent compound Kifunensine, plays a significant role in biochemical reactions. It interacts with the mannosidase I enzyme, preventing it from trimming mannose residues from precursor glycoproteins . This interaction is crucial in the production of high mannose glycoproteins .
Cellular Effects
The effects of Kifunensine diacetonide on cells are primarily related to its inhibition of the mannosidase I enzyme. This inhibition alters the glycosylation of proteins within the cell, affecting various cellular processes . For instance, Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells .
Molecular Mechanism
Kifunensine diacetonide exerts its effects at the molecular level by inhibiting the mannosidase I enzyme. This inhibition prevents the enzyme from trimming mannose residues from precursor glycoproteins, leading to the production of high mannose glycoproteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kifunensine diacetonide can change over time. For example, it has been observed that Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells over a period of 48 hours .
Metabolic Pathways
Kifunensine diacetonide is involved in the metabolic pathway of glycosylation, specifically the process of trimming mannose residues from precursor glycoproteins .
Subcellular Localization
The subcellular localization of Kifunensine diacetonide is likely to be within the endoplasmic reticulum, where the mannosidase I enzyme is located . Its activity within the cell is primarily related to its inhibition of this enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kifunensine diacetonide can be synthesized from D-mannose through a series of chemical reactions. One common synthetic route involves the use of pyridinium dichromate salt (PDC) and trifluoroacetic acid (TFA) in dichloromethane (DCM) to form an intermediate, which is then treated with ammonia in methanol to yield kifunensine diacetonide . The reaction conditions typically involve room temperature and protection by argon gas .
Industrial Production Methods
Industrial production methods for kifunensine diacetonide are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement.
Análisis De Reacciones Químicas
Types of Reactions
Kifunensine diacetonide primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Pyridinium dichromate salt (PDC) in the presence of trifluoroacetic acid (TFA) and dichloromethane (DCM).
Reduction: Ammonia in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include intermediates that can be further processed to yield kifunensine diacetonide .
Comparación Con Compuestos Similares
Similar Compounds
Deoxymannojirimycin: Another potent inhibitor of mannosidase I, but less effective than kifunensine diacetonide.
JDW-II-004 and JDW-II-010: Hydrophobic acylated derivatives of kifunensine, which are over 75-fold more potent.
Uniqueness
Kifunensine diacetonide is unique due to its high potency and specificity for type I α-mannosidase enzymes. Its ability to inhibit glycoprotein processing makes it valuable in both research and therapeutic applications .
Propiedades
IUPAC Name |
(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXURXVDRNXPIM-ZJDVBMNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469302 | |
| Record name | Kifunensine diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134234-43-8 | |
| Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kifunensine diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















